1-Methyl-5-phenylpyrrolidin-3-one
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Overview
Description
1-Methyl-5-phenylpyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with methyl hydrazine or phenyl hydrazine under solvent-free conditions . The reaction typically occurs at temperatures ranging from 0-78°C for 1-16 hours, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often employs scalable solvent-free reactions, which are advantageous due to their environmental friendliness and cost-effectiveness . These methods ensure high yields and purity of the compound, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-5-phenylpyrrolidin-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring allows it to fit into the active sites of these targets, modulating their activity . This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Pyrrolidin-2-one: Another five-membered lactam with similar biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry and drug design.
Prolinol: A derivative of pyrrolidine with significant pharmacological properties.
Uniqueness: 1-Methyl-5-phenylpyrrolidin-3-one stands out due to its unique combination of a methyl and phenyl group on the pyrrolidine ring, which enhances its binding affinity and selectivity towards specific molecular targets . This structural uniqueness makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrrolidin-3-one |
InChI |
InChI=1S/C11H13NO/c1-12-8-10(13)7-11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI Key |
IFSTZHPIPFZQJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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